Betamethasone b-D-glucuronide
CAS No.:
Cat. No.: VC18507014
Molecular Formula: C28H37FO11
Molecular Weight: 568.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H37FO11 |
|---|---|
| Molecular Weight | 568.6 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15-,16-,17-,19-,20-,21+,22-,24+,25-,26-,27-,28-/m0/s1 |
| Standard InChI Key | UBHXMSIBGRGDSX-YDFWMNPLSA-N |
| Isomeric SMILES | C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O)F)C |
| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C |
Introduction
Chemical Identity and Structural Properties
Betamethasone β-D-glucuronide (CAS 744161-79-3) is a covalent conjugate where the β-D-glucuronic acid moiety is linked to the 21-hydroxyl group of betamethasone. Its molecular formula is C₂₈H₃₇FO₁₁, with a molecular weight of 568.585 g/mol . The β-configuration of the glycosidic bond ensures specificity in enzymatic recognition and metabolic processing.
Table 1: Physicochemical Properties of Betamethasone β-D-Glucuronide
| Property | Value |
|---|---|
| Density | 1.506 g/cm³ |
| Boiling Point | 816.03°C at 760 mmHg |
| Flash Point | 447.32°C |
| Exact Mass | 568.232 g/mol |
| Topological Polar Surface Area | 191.05 Ų |
The glucuronide group introduces polar functional groups, enhancing water solubility compared to the parent betamethasone. This modification facilitates renal excretion but may also enable interactions with membrane-bound receptors such as Toll-like receptor 4 (TLR4), as observed with structurally analogous steroid glucuronides .
Biosynthesis and Metabolic Pathways
Betamethasone undergoes Phase II metabolism primarily in the liver, where uridine diphosphate-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid to its 21-hydroxy group. This reaction produces betamethasone β-D-glucuronide, which is subsequently excreted in bile or urine . The glucuronidation process is part of the broader pentose and glucuronate interconversion pathway (KEGG map00040), which regulates the detoxification and elimination of endogenous and exogenous compounds .
Notably, bacterial β-glucuronidases in the gastrointestinal tract can hydrolyze glucuronide conjugates, potentially regenerating active betamethasone in the colon. This mechanism has been exploited in prodrug design for corticosteroids like budesonide, where glucuronidation enhances topical delivery to inflamed intestinal tissues . While direct evidence for betamethasone β-D-glucuronide’s prodrug potential is limited, its structural similarity to budesonide β-D-glucuronide suggests analogous behavior .
Betamethasone β-D-glucuronide’s stability across physiological pH ranges (1.5–7.4) remains uncharacterized, but budesonide β-D-glucuronide exhibits negligible hydrolysis in acidic environments, making it suitable for oral delivery . This stability profile, if shared by betamethasone’s conjugate, could position it as a candidate for targeted therapies in gastrointestinal inflammation.
Analytical and Synthetic Considerations
The synthesis of betamethasone β-D-glucuronide involves coupling betamethasone with activated glucuronic acid derivatives. A reported method employs D-(+)-glucurono-6,3-lactone, which is converted to a trichloroacetimidate intermediate before conjugation with betamethasone . Nuclear magnetic resonance (NMR) spectroscopy confirms the β-anomeric configuration, critical for biological activity .
Analytical challenges arise from the compound’s high polarity, necessitating techniques such as hydrophilic interaction liquid chromatography (HILIC) or derivatization for gas chromatography–mass spectrometry (GC-MS). Structural elucidation relies on tandem mass spectrometry (MS/MS), which fragments the glucuronide bond to yield characteristic ions of m/z 113 (glucuronic acid) and m/z 455 (betamethasone) .
Clinical and Therapeutic Perspectives
Emerging research on neuroinflammatory actions of glucuronides adds complexity. If betamethasone β-D-glucuronide exhibits TLR4 agonism akin to estradiol glucuronides, it could paradoxically exacerbate pain or inflammation in certain contexts . Rigorous in vitro and in vivo studies are needed to clarify its immunomodulatory profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume